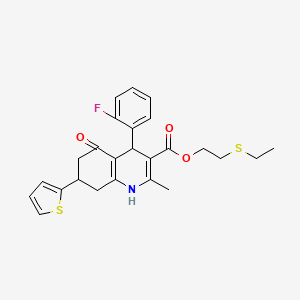

2-(Ethylsulfanyl)ethyl 4-(2-fluorophenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Beschreibung

2-(Ethylsulfanyl)ethyl 4-(2-fluorophenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that belongs to the class of hexahydroquinolines. This compound is characterized by its unique structure, which includes a quinoline core, a fluorophenyl group, a thiophene ring, and an ethylsulfanyl group. The presence of these diverse functional groups makes this compound of significant interest in various fields of scientific research, including medicinal chemistry, organic synthesis, and material science.

Eigenschaften

Molekularformel |

C25H26FNO3S2 |

|---|---|

Molekulargewicht |

471.6 g/mol |

IUPAC-Name |

2-ethylsulfanylethyl 4-(2-fluorophenyl)-2-methyl-5-oxo-7-thiophen-2-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |

InChI |

InChI=1S/C25H26FNO3S2/c1-3-31-12-10-30-25(29)22-15(2)27-19-13-16(21-9-6-11-32-21)14-20(28)24(19)23(22)17-7-4-5-8-18(17)26/h4-9,11,16,23,27H,3,10,12-14H2,1-2H3 |

InChI-Schlüssel |

XMUGIOXPYCYAQO-UHFFFAOYSA-N |

Kanonische SMILES |

CCSCCOC(=O)C1=C(NC2=C(C1C3=CC=CC=C3F)C(=O)CC(C2)C4=CC=CS4)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Syntheserouten und Reaktionsbedingungen

Die Synthese von 4-(2-Fluorphenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydrochinolin-3-carboxylat, 2-(Ethylsulfanyl)ethyl-ester erfolgt typischerweise in einem mehrstufigen Verfahren. Eine gängige Syntheseroute umfasst die folgenden Schritte:

Bildung des Chinolinkerns: Der Chinolinkern kann durch eine Povarov-Reaktion synthetisiert werden, die die Kondensation eines Anilinderivats mit einem Aldehyd und einem Alken in Gegenwart eines sauren Katalysators beinhaltet.

Einführung der Fluorphenylgruppe: Die Fluorphenylgruppe kann durch eine Suzuki-Miyaura-Kupplungsreaktion eingeführt werden, die die Reaktion eines Boronsäurederivats mit einem halogenierten Chinolin in Gegenwart eines Palladiumkatalysators beinhaltet.

Inkorporation des Thiophenrings: Der Thiophenring kann durch eine Friedel-Crafts-Acylierungsreaktion inkorporiert werden, die die Reaktion eines Thiophenderivats mit einem Säurechlorid in Gegenwart eines Lewis-Säurekatalysators beinhaltet.

Addition der Ethylsulfanyl-Gruppe: Die Ethylsulfanyl-Gruppe kann durch eine nucleophile Substitutionsreaktion hinzugefügt werden, die die Reaktion eines Ethylthiols mit einem halogenierten Chinolinderivat beinhaltet.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann die Optimierung der oben genannten Syntheserouten beinhalten, um höhere Ausbeuten und Reinheiten zu erzielen. Dies kann die Verwendung von Durchflussreaktoren, fortschrittlichen Reinigungstechniken und die Entwicklung effizienterer Katalysatoren umfassen.

Analyse Chemischer Reaktionen

Arten von Reaktionen

4-(2-Fluorphenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydrochinolin-3-carboxylat, 2-(Ethylsulfanyl)ethyl-ester kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann zu Sulfoxiden oder Sulfonen oxidiert werden, abhängig von den Reaktionsbedingungen.

Reduktion: Die Verbindung kann zu Aminen oder Alkoholen reduziert werden.

Substitution: Die Verbindung kann nucleophile oder elektrophile Substitutionsreaktionen eingehen, die zur Bildung verschiedener Derivate führen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid, m-Chlorperbenzoesäure und Kaliumpermanganat.

Reduktion: Häufige Reduktionsmittel umfassen Lithiumaluminiumhydrid, Natriumborhydrid und Wasserstoffgas in Gegenwart eines Palladiumkatalysators.

Substitution: Häufige Reagenzien umfassen halogenierte Derivate, Nucleophile wie Amine oder Thiole und Elektrophile wie Alkylhalogenide.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab. Beispielsweise kann Oxidation zu Sulfoxiden oder Sulfonen führen, während Reduktion zu Aminen oder Alkoholen führen kann.

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Wirkmechanismus von 4-(2-Fluorphenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydrochinolin-3-carboxylat, 2-(Ethylsulfanyl)ethyl-ester beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -pfaden. Beispielsweise kann die Verbindung in der pharmazeutischen Chemie mit Enzymen oder Rezeptoren interagieren, die an Krankheitswegen beteiligt sind, was zur Hemmung oder Aktivierung dieser Zielstrukturen führt. Der genaue Wirkmechanismus hängt von der spezifischen Anwendung und den beteiligten molekularen Zielstrukturen ab.

Wirkmechanismus

The mechanism of action of 2-(Ethylsulfanyl)ethyl 4-(2-fluorophenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, the compound may interact with enzymes or receptors involved in disease pathways, leading to the inhibition or activation of these targets. The exact mechanism of action depends on the specific application and the molecular targets involved.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- 2-(Ethylsulfanyl)ethyl 4-(2-chlorophenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

- 2-(Ethylsulfanyl)ethyl 4-(2-bromophenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

- 2-(Ethylsulfanyl)ethyl 4-(2-iodophenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Einzigartigkeit

Die Einzigartigkeit von 4-(2-Fluorphenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydrochinolin-3-carboxylat, 2-(Ethylsulfanyl)ethyl-ester liegt im Vorhandensein der Fluorphenylgruppe, die der Verbindung einzigartige elektronische und sterische Eigenschaften verleihen kann.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.